molecular formula C20H24ClN3O2S2 B2566644 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215328-13-4

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2566644
CAS No.: 1215328-13-4
M. Wt: 438
InChI Key: DQSVOTCAMJHUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using a carbodiimide condensation method, showcasing a convenient and rapid approach to prepare novel compounds for potential scientific applications. These compounds were characterized by IR, 1H NMR, and elemental analyses, with an intermediate compound confirmed by single-crystal X-ray diffraction, indicating the meticulous approach towards understanding their structure and properties (Yu et al., 2014).

Comparative Metabolism in Liver Microsomes

A study on the comparative metabolism of chloroacetamide herbicides, including compounds structurally related to N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride, in human and rat liver microsomes was conducted. It provided insights into the metabolic pathways and potential toxicological implications of such compounds (Coleman et al., 2000).

Anthelmintic Potential

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) demonstrated interesting anthelmintic spectrum, indicating potential applications in veterinary medicine and the study of parasitic diseases (Wollweber et al., 1979).

Radiosynthesis for Metabolic Studies

The radiosynthesis of a chloroacetanilide herbicide, acetochlor, structurally similar to the compound , was performed to facilitate studies on its metabolism and mode of action, suggesting a methodology for tracing and understanding the environmental and biological impacts of such compounds (Latli & Casida, 1995).

Co-crystal Formation and Structural Analysis

Studies on co-crystals and salts of quinoline derivatives, which share a similar complex structure to the compound , provided insights into the potential for forming stable co-crystals that could enhance the physical properties and stability of such compounds (Karmakar et al., 2009).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)11-12-23(19(24)14-26-16-7-5-4-6-8-16)20-21-17-10-9-15(25-3)13-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVOTCAMJHUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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